![molecular formula C9H12ClNO B1318225 4-(Allyloxy)aniline hydrochloride CAS No. 88271-75-4](/img/structure/B1318225.png)
4-(Allyloxy)aniline hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
This compound has been used in the synthesis of novel anthranilic diamides containing allyl ether, which are being explored as environmentally benign insecticides with high activity, low toxicity, and low residue .
Electrical Property Enhancement
In materials science, “4-(Allyloxy)aniline hydrochloride” has been utilized to graft onto polymers like polypropylene (PP) to improve electrical properties through melt grafting techniques .
Electrochemical Applications
While not directly mentioned for “4-(Allyloxy)aniline hydrochloride,” related aniline compounds have been used in designing microbial fuel cells and other electrochemical applications .
Safety and Hazards
Aniline, a related compound, is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It causes damage to organs (Blood, Hematopoietic System) through prolonged or repeated exposure .
Future Directions
There is significant interest in developing new synthetic routes toward functionalized aniline derivatives due to their importance in the synthesis of pharmaceuticals and other biologically pertinent substances . Future research may focus on the development of mild C-H activation of miscellaneous allylbenzenes (including anilines) .
properties
IUPAC Name |
4-prop-2-enoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h2-6H,1,7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPNXNRNUPFBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589249 | |
Record name | 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88271-75-4 | |
Record name | 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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